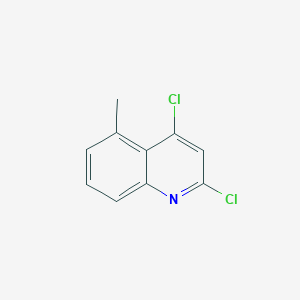

2,4-Dichloro-5-methylquinoline

CAS No.: 153749-71-4

Cat. No.: VC6558249

Molecular Formula: C10H7Cl2N

Molecular Weight: 212.07

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 153749-71-4 |

|---|---|

| Molecular Formula | C10H7Cl2N |

| Molecular Weight | 212.07 |

| IUPAC Name | 2,4-dichloro-5-methylquinoline |

| Standard InChI | InChI=1S/C10H7Cl2N/c1-6-3-2-4-8-10(6)7(11)5-9(12)13-8/h2-5H,1H3 |

| Standard InChI Key | BBTYBONINZZLPA-UHFFFAOYSA-N |

| SMILES | CC1=C2C(=CC=C1)N=C(C=C2Cl)Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

2,4-Dichloro-5-methylquinoline belongs to the quinoline family, a class of bicyclic compounds featuring a benzene ring fused to a pyridine ring. The substitution pattern of chlorine atoms at the 2- and 4-positions and a methyl group at the 5-position confers distinct electronic and steric properties. The molecule’s planar structure facilitates π-π stacking interactions, which are critical in its biological activity .

Physicochemical Data

Key physicochemical parameters are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molar Mass | 212.08 g/mol | |

| Density | 1.351 ± 0.06 g/cm³ | |

| Melting Point | 132°C (in acetic acid) | |

| Predicted Boiling Point | 304.7 ± 37.0°C | |

| pKa | -0.90 ± 0.50 |

The compound’s low pKa indicates weak basicity, typical of chlorinated quinolines, which influences its solubility and reactivity in synthetic applications .

Synthetic Methodologies

Halogenation Pathways

The synthesis of 2,4-Dichloro-5-methylquinoline often begins with the chlorination of 5-methylquinoline. A common approach involves using phosphorus oxychloride () as a chlorinating agent under inert atmospheric conditions. For example, analogous compounds like 2,4-Dichloro-5-methoxy-8-methylquinoline are synthesized via chlorination in a nitrogen atmosphere, achieving yields exceeding 80% under optimized temperatures (90–110°C). While specific reaction details for 2,4-Dichloro-5-methylquinoline are scarce, similar protocols are presumed applicable, with adjustments for the methyl substituent’s steric effects.

Catalytic and Solvent Systems

Tertiary amine catalysts, such as triethylamine, are frequently employed to neutralize HCl byproducts, enhancing reaction efficiency . Solvents like toluene or chlorobenzene are preferred for their high boiling points and compatibility with halogenation reagents. Post-reaction purification typically involves fractional distillation or recrystallization from acetic acid, as indicated by the compound’s reported melting point .

Industrial and Research Applications

Agrochemical Development

In agriculture, this compound serves as a precursor to herbicides. Chlorinated quinolines disrupt plant cell division by interfering with microtubule assembly, a mechanism shared by commercial herbicides . For instance, 2,4-Dichloro-5-methylpyrimidine derivatives are utilized in crop protection agents, highlighting the broader relevance of chlorinated heterocycles .

Material Science Innovations

The compound’s aromaticity and thermal stability (evident from its high boiling point) make it suitable for synthesizing heat-resistant polymers. Such materials are employed in coatings and electronic components, where durability under extreme conditions is critical .

Comparative Analysis with Analogous Compounds

Structural Analogues

The following table compares 2,4-Dichloro-5-methylquinoline with related derivatives:

The methyl group in 2,4-Dichloro-5-methylquinoline enhances lipophilicity compared to methoxy or fluoro substituents, impacting its biodistribution and environmental persistence .

Future Perspectives

Advances in catalytic chlorination and green chemistry could optimize the synthesis of 2,4-Dichloro-5-methylquinoline, reducing byproducts and energy consumption . Additionally, computational modeling may elucidate its interactions with biological targets, accelerating drug discovery efforts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume